molecular formula C26H24FNO5S B2362260 3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one CAS No. 899213-63-9

3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one

Cat. No. B2362260
CAS RN: 899213-63-9
M. Wt: 481.54
InChI Key: SRYVYGFJBZMJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EF24 and has been extensively studied for its biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives, including those with sulfonyl and fluoro substituents, have been widely studied for their synthetic methodologies and chemical properties. For example, the synthesis of isoquinolines from benzylaminoacetonitriles has been explored, highlighting the potential for generating diverse quinoline scaffolds through cyclization reactions (D. Harcourt & R. Waigh, 1971). Another study focused on synthesizing bioactive molecules featuring fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, indicating the broad applicability of fluoro and sulfonyl groups in medicinal chemistry (Snehal Patel et al., 2009).

Biological Applications

The incorporation of sulfonyl and fluoro groups in quinoline derivatives has been associated with significant biological activities. A study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, revealed good to potent antimicrobial activity, showcasing the therapeutic potential of these compounds (D. B. Janakiramudu et al., 2017). Another research effort highlighted the synthesis and antimicrobial evaluation of aromatic sulfonamide inhibitors of carbonic anhydrases, further underscoring the importance of sulfonyl groups in developing enzyme inhibitors (C. Supuran et al., 2013).

Chemical Structure Analysis

Studies on the crystal structure and molecular docking of quinoline derivatives have provided insights into their chemical interactions and potential as biological agents. For instance, a comprehensive study on the crystal structure of a novel sulfonamide-dihydroquinolinone through experimental and theoretical approaches highlighted the potential of combining quinolinones and sulfonamides to create new hybrid compounds with improved biological potential (C. A. Moreira et al., 2019).

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5S/c1-4-17-9-11-19(12-10-17)34(30,31)25-16-28(15-18-7-5-6-8-21(18)27)22-14-24(33-3)23(32-2)13-20(22)26(25)29/h5-14,16H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVYGFJBZMJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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